4-(tert-Butyldimethylsiloxy)aniline
Overview
Description
4-(tert-Butyldimethylsiloxy)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a tert-butyldimethylsiloxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxy)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsiloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of amines .
Scientific Research Applications
4-(tert-Butyldimethylsiloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxy)aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group can protect the aniline moiety from unwanted reactions, allowing for selective transformations. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsiloxy)methylbenzene
- 4-(tert-Butyldimethylsiloxy)phenol
- 4-(tert-Butyldimethylsiloxy)benzoic acid
Uniqueness
4-(tert-Butyldimethylsiloxy)aniline is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability. The presence of the tert-butyldimethylsiloxy group provides steric hindrance, protecting the aniline moiety and allowing for selective reactions that are not possible with other similar compounds .
Biological Activity
4-(tert-Butyldimethylsiloxy)aniline (CAS Number: 11715553) is an organic compound that has attracted attention for its potential biological activities. This compound features a tert-butyldimethylsiloxy group attached to an aniline structure, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁NOSi. Its structure is characterized by the presence of a siloxy group, which can enhance solubility and stability in biological environments. The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 221.39 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The siloxy group can facilitate interactions with enzymes or receptors, potentially leading to modulation of biochemical pathways. For instance, compounds with similar structures have shown potential in inhibiting specific enzymes involved in cell proliferation, which is a critical aspect of cancer therapy .
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. For example, studies have demonstrated that certain siloxane derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar siloxy modifications have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The specific pathways affected by this compound are still under investigation, but preliminary findings suggest it may act through the inhibition of key signaling molecules involved in tumor growth.
Case Studies
Several studies have investigated the biological activities of siloxane-containing compounds, including this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various siloxane derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, suggesting strong antimicrobial properties.
- Cytotoxicity Against Cancer Cells : In another study, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound could inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. This inhibition could lead to reduced lactate production and altered metabolic profiles in tumors .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKDCVIWOKXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111359-74-1 | |
Record name | 4-[(tert-butyldimethylsilyl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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